Rhodanine, 5-(2-pyridylmethylene)-
Overview
Description
Rhodanine, 5-(2-pyridylmethylene)- is a heterocyclic compound that belongs to the class of rhodanines. It features a five-membered ring structure containing sulfur, nitrogen, and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhodanine, 5-(2-pyridylmethylene)- typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing rhodanine with 2-pyridinecarboxaldehyde in the presence of a base such as piperidine or ammonium acetate. The reaction is usually performed under solvent-free conditions or in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production methods for Rhodanine, 5-(2-pyridylmethylene)- are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of recyclable catalysts to improve efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Rhodanine, 5-(2-pyridylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of Rhodanine, 5-(2-pyridylmethylene)- .
Scientific Research Applications
Rhodanine, 5-(2-pyridylmethylene)- has a wide range of scientific research applications:
Biology: The compound exhibits significant biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: Rhodanine derivatives are being explored as potential therapeutic agents for various diseases, including cancer, bacterial infections, and diabetes
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Rhodanine, 5-(2-pyridylmethylene)- involves its interaction with specific molecular targets. For example, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells .
Comparison with Similar Compounds
Rhodanine, 5-(2-pyridylmethylene)- is unique compared to other rhodanine derivatives due to its specific substitution at the 5-position with a pyridylmethylene group. This substitution enhances its biological activity and specificity for certain molecular targets. Similar compounds include:
- 5-(2-pyridylmethylene)hydantoin
- 5-(2-pyridylmethylene)-2-thiohydantoin
- 5-(2-pyridylmethylene)thiazolidine-2,4-dione
- 5-(2-pyridylmethylene)pseudothiohydantoin .
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
(5E)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS2/c12-8-7(14-9(13)11-8)5-6-3-1-2-4-10-6/h1-5H,(H,11,12,13)/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNOTGGCROUUQP-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)NC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/2\C(=O)NC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3762-01-4 | |
Record name | 5-(2-Pyridylmethylene)rhodanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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